methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that combines elements of thiophene and pyrrole.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other thienopyrrole derivatives, it might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
It is predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of thioglycolic acid with a suitable pyrrole derivative under reflux conditions in the presence of a base such as potassium carbonate in dimethylformamide (DMF) . The reaction mixture is then subjected to decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reactions with nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyrrole derivatives .
Scientific Research Applications
Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies exploring the interactions of heterocyclic compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
- Ethyl 1-benzyl-5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
Uniqueness
Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group, which confer distinct reactivity and potential for derivatization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .
Properties
IUPAC Name |
methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVPNBQYYYYQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)SC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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